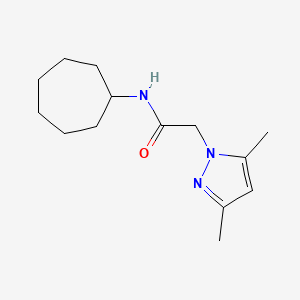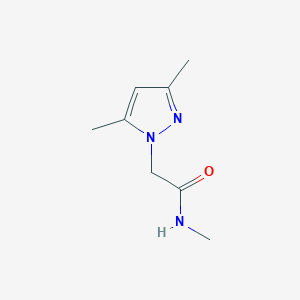
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea, also known as CPPU, is a synthetic growth regulator that has been widely used in agricultural and horticultural practices. CPPU belongs to the family of pyrazole derivatives, and it has been shown to enhance fruit development, increase yield, and improve the quality of fruits and vegetables.
作用機序
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea acts as a cytokinin-like plant growth regulator, which means it promotes cell division and growth in plants. It also regulates the balance between vegetative and reproductive growth, which leads to increased fruit set and yield. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to increase the activity of enzymes involved in cell wall synthesis, which leads to improved fruit firmness. In addition, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to enhance the biosynthesis of pigments, such as anthocyanins and carotenoids, which leads to improved fruit coloration.
Biochemical and Physiological Effects:
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to affect various physiological and biochemical processes in plants. It increases the activity of enzymes involved in photosynthesis, which leads to increased carbon fixation and improved plant growth. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea also enhances the activity of enzymes involved in nitrogen metabolism, which leads to increased protein synthesis and improved plant growth. In addition, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to increase the activity of enzymes involved in stress tolerance, which leads to improved plant resistance to abiotic and biotic stresses.
実験室実験の利点と制限
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea is a useful tool for plant research, as it allows for the manipulation of fruit development and quality. It can be used to study the molecular mechanisms underlying fruit growth and ripening, as well as the effects of plant growth regulators on fruit quality traits. However, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the natural plant growth regulators, and its effects may vary depending on the crop species, cultivar, and environmental conditions.
将来の方向性
There are several future directions for 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea research. One area of interest is the development of new 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea derivatives with improved efficacy and specificity. Another area of interest is the elucidation of the molecular mechanisms underlying 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea's effects on fruit development and quality. This could lead to the identification of new targets for crop improvement. Finally, there is a need for more research on the environmental and health impacts of 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea, as well as its potential for commercial use.
合成法
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea can be synthesized through several methods, including the reaction of 3-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the reaction with phosgene and ammonia. Another method involves the reaction of 3-chloroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid hydrazide, followed by the reaction with phosgene. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea can also be synthesized through a one-pot reaction of 3-chloroaniline, 1,3,5-trimethylpyrazole-4-carboxylic acid, and phosgene.
科学的研究の応用
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been extensively studied for its effects on fruit development and quality. It has been shown to increase fruit size, improve fruit firmness, and enhance fruit coloration in various crops, including grapes, kiwifruit, apples, and tomatoes. 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has also been shown to increase yield and improve the quality of vegetables, such as cucumber, pepper, and eggplant. In addition, 1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea has been used to delay fruit ripening and prolong the shelf life of fruits and vegetables.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c1-8-12(9(2)18(3)17-8)16-13(19)15-11-6-4-5-10(14)7-11/h4-7H,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCQHHRNPDLNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1,3,5-trimethylpyrazol-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459170.png)



![N-[2-(4-methylpiperazin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7459203.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459208.png)
![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)

![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)
